molecular formula C13H22N4OS B4641902 N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4641902
M. Wt: 282.41 g/mol
InChI Key: SGIBYIUNQWKBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves multiple steps, including acylation, cyclization, and substitution reactions. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involves establishing structures through MS, IR, CHN, and 1H NMR spectral data, reflecting the complexity and diversity of synthetic routes for triazole compounds (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the target compound, can be elucidated using techniques like NMR, IR, and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of similar compounds have been calculated using density functional methods, indicating the importance of theoretical and experimental characterizations in understanding the molecular structure (Orek et al., 2012).

Chemical Reactions and Properties

Triazole compounds engage in a variety of chemical reactions, contributing to their versatile chemical properties. For example, the reaction of propionic acid hydrazides with aryl/alkyl isothiocyanates to give thiosemicarbazides, which then furnish mercaptotriazoles upon alkali cyclization, highlights the reactivity of such compounds toward the synthesis of potentially biologically active molecules (Turan-Zitouni et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their chemical behavior and applications. The crystal structure and physical properties are often characterized using single-crystal X-ray diffraction, demonstrating the compound's solid-state characteristics and stability under various conditions.

Chemical Properties Analysis

The chemical properties of triazole compounds, including their reactivity, stability, and interaction with different chemical agents, are crucial for their application in synthesis and potential biological activities. Studies on similar compounds have shown a range of activities, including antibacterial, antifungal, and antioxidant properties, highlighting the importance of understanding the chemical properties of such compounds (Orek et al., 2012).

properties

IUPAC Name

N-cyclopentyl-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-3-8-17-10(2)15-16-13(17)19-9-12(18)14-11-6-4-5-7-11/h11H,3-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBYIUNQWKBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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